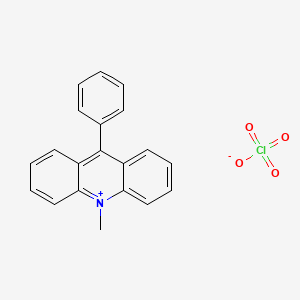

10-Methyl-9-phenylacridinium Perchlorate

Beschreibung

Historical Context and Evolution of Acridinium (B8443388) Ions in Photochemistry and Catalysis

The journey of acridinium compounds in science began with their isolation and characterization in the late 19th century. Initially, their intense fluorescence and color led to their use as dyes. However, the 20th century witnessed a paradigm shift in their application, driven by a deeper understanding of photochemistry and quantum mechanics. fiveable.me Early investigations into their light-absorbing and emitting properties laid the groundwork for their use in photochemical reactions.

A pivotal moment in the evolution of acridinium ions was the recognition of their potential as powerful single-electron transfer agents upon photoexcitation. youtube.com This discovery opened the door to their application in photoredox catalysis, a field that has since grown exponentially. nih.govresearchgate.net Researchers began to systematically modify the acridinium scaffold to enhance their stability and modulate their redox potentials. nih.gov For instance, the introduction of bulky substituents at the 9-position and N-arylation were strategies developed to prevent common degradation pathways like nucleophilic addition and dealkylation. youtube.com These structural modifications have led to the development of more robust and efficient acridinium-based photocatalysts. nih.gov The field has matured from using simple acridinium salts to designing highly specialized derivatives for specific synthetic challenges. nih.gov

Significance of 10-Methyl-9-phenylacridinium Perchlorate (B79767) as a Model Acridinium System

Among the diverse family of acridinium salts, 10-Methyl-9-phenylacridinium perchlorate has emerged as a significant model system for fundamental studies in photochemistry and electron transfer reactions. orgasynth.comcymitquimica.com Its structure, featuring a methyl group on the nitrogen and a phenyl group at the 9-position, provides a balance of steric and electronic properties that make it a valuable tool for mechanistic investigations. cymitquimica.com The phenyl substituent at the 9-position is crucial for influencing the molecule's photophysical and electrochemical characteristics.

This compound serves as a benchmark for understanding the structure-property relationships in the broader class of acridinium photocatalysts. cymitquimica.com Its well-defined chemical and physical properties allow researchers to systematically study the effects of solvent, substrate, and other reaction parameters on photoinduced electron transfer processes. While more sterically hindered derivatives like 9-mesityl-10-methylacridinium (B1239669) have shown superior performance in many catalytic applications, the foundational insights gained from studying this compound remain indispensable. researchgate.net

Scope and Research Objectives in Contemporary Acridinium Chemistry

Contemporary research in acridinium chemistry is focused on expanding their synthetic utility and addressing current challenges in catalysis and materials science. A primary objective is the development of novel acridinium-based photocatalysts with tailored redox potentials to enable a wider range of chemical transformations. nih.govacs.org This includes the design of catalysts that can be activated by lower-energy visible or even near-infrared light, enhancing the sustainability of photochemical processes.

Another key research direction is the immobilization of acridinium catalysts on solid supports to improve their recyclability and applicability in flow chemistry systems. researchgate.net Furthermore, there is a growing interest in exploring the application of acridinium salts in areas beyond traditional organic synthesis, such as in the development of photochemically responsive materials, sensors, and in the context of solar energy conversion. alfachemic.com The fundamental understanding of the photophysics and electrochemistry of model systems like this compound continues to be crucial in achieving these research goals.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

10-methyl-9-phenylacridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N.ClHO4/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNCXGCGIKATGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462489 | |

| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36519-61-6 | |

| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methyl-9-phenylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 10 Methyl 9 Phenylacridinium Perchlorate

Classical Synthetic Routes to Acridinium (B8443388) Salts

The foundational chemistry for creating the acridine (B1665455) core of acridinium salts dates back to the late 19th century. Among the most fundamental methods is the Bernthsen acridine synthesis . This classical reaction involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid (or its anhydride) at high temperatures (200-270 °C) using a Lewis acid catalyst, typically zinc chloride. usbio.netresearchgate.nettcichemicals.com When benzoic acid is used as the carboxylic acid component with diphenylamine, this reaction leads to the formation of 9-phenylacridine, a direct precursor to the acridinium scaffold.

The general mechanism of the Bernthsen synthesis is believed to involve the initial acylation of the diarylamine followed by an intramolecular cyclization and dehydration to form the aromatic acridine ring system. Subsequent N-alkylation, for instance with methyl iodide or dimethyl sulfate, followed by anion exchange would yield a 10-methyl-9-phenylacridinium salt. While historically significant, the harsh conditions and often low yields of the Bernthsen method have prompted the development of more refined approaches. usbio.net

Another classical approach involves the cyclization of diphenylamine-2-carboxylic acids. These intermediates can be prepared via Ullmann condensation and then cyclized using dehydrating agents like phosphoryl chloride to form 9-chloroacridines. The 9-chloro substituent can then be displaced or reduced, and the acridine core subsequently N-methylated to form the desired acridinium salt. researchgate.net

Contemporary Preparative Methods for 10-Methyl-9-phenylacridinium Perchlorate (B79767)

Modern synthetic strategies offer improved yields, milder reaction conditions, and greater control over the final product. These methods can be broadly categorized into those relying on a key oxidation step and those utilizing the nucleophilic strength of organometallic reagents.

A key contemporary strategy involves the synthesis of a 9,10-dihydroacridine (B10567) (acridane) precursor, which is then oxidized to the fully aromatic acridinium salt. This two-step process allows for the construction of the C9-phenyl bond under non-aromatic conditions.

A notable example involves the reaction of an N-methylacridinium salt with an aryl Grignard reagent, which results in the formation of a 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) intermediate. This acridane derivative is then subjected to an oxidation step to generate the final acridinium salt. A refined version of this process utilizes electrochemical oxidation. In this method, the acridane intermediate, formed from the addition of the Grignard reagent, is oxidized at a controlled potential. This electrochemical approach avoids the use of potentially harsh chemical oxidants, offers high product yields, and represents a more controlled and environmentally benign synthetic route.

The addition of organometallic reagents to an acridone (B373769) (or a derivative) is a cornerstone of modern acridinium salt synthesis. nih.gov This approach robustly establishes the C9-substituent, in this case, the phenyl group. Both Grignard reagents and organolithium reagents are widely employed. pcovery.com

In a typical procedure, N-methylacridone is treated with phenyllithium (B1222949) or phenylmagnesium bromide. The organometallic reagent acts as a potent nucleophile, attacking the carbonyl carbon at the 9-position of the N-methylacridone. This addition reaction forms a tertiary alcohol intermediate. Subsequent treatment with a strong acid, such as perchloric acid, facilitates a dehydration reaction (elimination of a water molecule) to yield the planar, aromatic 10-methyl-9-phenylacridinium perchlorate. nih.gov This method is highly effective and is a common route for preparing the title compound and its analogs.

A Russian patent describes a variation where N-methylacridone is heated with mesitylmagnesium bromide in tetrahydrofuran (B95107) (THF), followed by treatment with perchloric acid to yield 9-mesityl-10-methylacridinium (B1239669) perchlorate. This highlights the versatility of the Grignard approach for installing various aryl groups at the 9-position.

Table 1: Comparison of Synthetic Approaches to the Acridinium Core

| Method | Precursors | Reagents | Conditions | Key Step |

|---|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Benzoic Acid | Zinc Chloride | High Temp (200-270°C) | Acid-catalyzed cyclization |

| Oxidation Method | N-Methylacridinium salt, Phenylmagnesium bromide | Electrochemical potential | Room Temperature | Electrochemical oxidation |

| Organometallic Addition | N-Methylacridone, Phenyllithium | Perchloric Acid | Low to Room Temp | Nucleophilic addition/Dehydration|

Synthesis of Substituted 10-Methyl-9-phenylacridinium Derivatives

The modularity of the synthetic routes described above allows for the preparation of a wide array of substituted derivatives, which is crucial for tuning the compound's photophysical and redox properties. nih.gov Substitutions can be introduced on the 9-phenyl ring, the acridine core, or both.

For instance, by starting with appropriately substituted acridone precursors or using substituted phenyl organometallic reagents, a variety of derivatives can be accessed. Research has been conducted on the synthesis of 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates, where various electron-withdrawing groups are installed on the phenoxy moiety. chemicalbook.com These studies demonstrate how steric and electronic effects of substituents influence the properties of the final acridinium esters. chemicalbook.com

Further research has focused on designing novel 9-arylalkyl-10-methylacridinium derivatives for specific applications. nih.gov The synthesis of a series of 9-substituted 10-methylacridinium (B81027) ions (Acr+-R), where 'R' is an electron-donor moiety, has been undertaken to investigate the dynamics of photoinduced electron transfer. nih.gov In these cases, the synthetic strategy often involves the reaction of 10-methylacridone with a substituted aryl or alkyl lithium or Grignard reagent.

Table 2: Examples of Synthesized 9-Substituted 10-Methylacridinium Derivatives

| 9-Substituent (R in Acr+-R) | Synthetic Precursor for R-group | Application/Study Area | Reference |

|---|---|---|---|

| Mesityl (2,4,6-trimethylphenyl) | Mesitylmagnesium bromide | Photoredox Catalysis | nih.gov |

| 2,6-Difluorophenyl (as phenoxycarbonyl) | 2,6-Difluorophenol | Chemiluminescence | chemicalbook.com |

Isotopic Labeling and Deuteration Techniques for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insight into reaction mechanisms. nih.govsynpep.com By replacing an atom (e.g., ¹H, ¹²C) with one of its heavier isotopes (e.g., ²H or D, ¹³C), the fate of the labeled position can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

While isotopic labeling is a fundamental tool in mechanistic organic chemistry, a review of the available scientific literature reveals no specific studies detailing the use of isotopic labeling or deuteration in the synthesis of this compound for mechanistic elucidation.

However, the principles of such techniques can be readily applied. For example, to probe the mechanism of the organometallic addition route, one could use a deuterium-labeled N-methylacridone or a deuterated phenyl-Grignard reagent. Analysis of the product distribution and the position of the deuterium (B1214612) label would confirm the reaction pathway. Similarly, in studies of photochemical reactions involving the acridinium salt, deuteration at specific positions on the acridine core or the phenyl ring could help elucidate the mechanism of photoinduced electron transfer or subsequent reactions of the resulting acridine radical. For example, mechanistic studies on the phototransformation of pyridinium (B92312) salts have utilized deuterium labeling to provide insight into complex rearrangement processes.

The absence of published studies on this specific compound suggests an opportunity for future research to apply these powerful analytical techniques to better understand its synthesis and reactivity.

Photophysical Characteristics and Excited State Dynamics of 10 Methyl 9 Phenylacridinium Perchlorate

Ultrafast Spectroscopy of Excited States of 10-Methyl-9-phenylacridinium Perchlorate (B79767)

Upon absorption of light, 10-Methyl-9-phenylacridinium Perchlorate is promoted to an electronically excited state. The subsequent de-excitation pathways are complex and occur on timescales ranging from femtoseconds to microseconds. While specific ultrafast transient absorption data for this compound is not extensively available in the public domain, the dynamics can be inferred from studies on closely related acridinium (B8443388) compounds, particularly 9-mesityl-10-methylacridinium (B1239669) cation.

Singlet Excited State Properties and Lifetimes

Photoexcitation of the 10-Methyl-9-phenylacridinium cation populates the first excited singlet state (S₁). In related donor-acceptor acridinium systems, this initial state is often a locally excited (LE) state, localized on the acridinium moiety. This LE state can then undergo rapid intramolecular charge transfer (ICT) from the phenyl group (the donor) to the acridinium core (the acceptor), forming a charge-transfer (CT) excited state. This process is highly dependent on the solvent polarity.

For the related 9-mesityl-10-methylacridinium cation, the decay of the resultant CT state occurs on the nanosecond timescale. nih.govacs.org It is reasonable to assume a similar timescale for the singlet excited state of this compound in polar solvents. The lifetime of this state is a crucial parameter as it dictates the efficiency of subsequent processes such as fluorescence and intersystem crossing.

Intersystem Crossing Pathways and Triplet State Formation

Following the formation of the singlet excited state, intersystem crossing (ISC) to the triplet manifold (T₁) can occur. This process involves a change in the spin multiplicity of the excited electron and is a key step in the formation of long-lived triplet states, which are often the active species in photocatalytic reactions.

In the case of 9-mesityl-10-methylacridinium cation, intersystem crossing from the charge-transfer singlet state competes with radiative (fluorescence) and non-radiative decay pathways, leading to the formation of a locally excited triplet state on the acridinium moiety. nih.govresearchgate.net The quantum yield for the formation of this triplet state has been reported to be 0.38. nih.govresearchgate.net This triplet state exhibits a significantly longer lifetime, on the order of 30 microseconds at room temperature in the absence of oxygen. nih.govacs.org These findings suggest a plausible pathway for triplet state formation in this compound, where the initial singlet excited state evolves into a triplet state capable of participating in photochemical reactions.

Fluorescence Phenomena and Quantum Yield Modulation in this compound

Fluorescence is a radiative de-excitation pathway from the singlet excited state back to the ground state. The efficiency and spectral characteristics of this emission are highly sensitive to the molecular environment.

Solvent Effects on Emission Properties

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for characterizing the emission properties of a fluorophore. For acridinium derivatives, the fluorescence quantum yield is known to be strongly influenced by the solvent. In general, polar solvents can stabilize the charge-transfer excited state, which may lead to a decrease in the fluorescence quantum yield due to the promotion of non-radiative decay pathways.

The following table illustrates the solvent effects on the fluorescence quantum yield of a structurally related 9-(4-methoxyphenyl)isoquinolinium derivative, which can provide insights into the expected behavior of this compound.

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| 1,1-Dichloroethane | 16.7 | 0.36 |

| Bromoform | 4.38 | 0.01 |

| Methanol | - | ≤ 0.02 |

| Acetonitrile (B52724) | - | ≤ 0.02 |

| DMSO | - | ≤ 0.02 |

Surface-Fixation Induced Emission (Adsorption-Induced Emission)

The emission properties of this compound can also be modulated by its interaction with surfaces. The phenomenon of "Surface-Fixation Induced Emission" (SFIE) has been observed for acridinium derivatives adsorbed on clay surfaces. This effect describes a significant enhancement of the emission from guest molecules upon their adsorption onto a surface. The adsorption restricts intramolecular motions, such as rotations and vibrations, which are common non-radiative decay pathways. By suppressing these non-radiative channels, the radiative decay (fluorescence) becomes more favorable, leading to an increased quantum yield.

Charge-Transfer Complex Formation and Spectroscopic Signatures

This compound, being an excellent electron acceptor in its ground and excited states, can form charge-transfer (CT) complexes with suitable electron donor molecules. The formation of such a complex involves the transfer of an electron from the donor to the acceptor, resulting in a new chemical species with unique spectroscopic properties.

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorption bands of the individual donor and acceptor molecules. This new band is referred to as the charge-transfer band. The position and intensity of this band are dependent on the strength of the interaction between the donor and acceptor, as well as the solvent polarity. While specific studies detailing the charge-transfer complexes of this compound with various electron donors are scarce, the well-established electron-accepting nature of the acridinium core strongly suggests its capability to form such complexes. The investigation of these CT complexes is crucial for understanding the mechanisms of many photocatalytic reactions where this compound is employed.

Photochemical Processes Involving Excited-State Cleavage and Ion Release

The photochemical reactivity of this compound is intrinsically linked to the stability and behavior of the 10-methyl-9-phenylacridinium cation (Acr⁺) in its excited state. While direct photochemical cleavage of the acridinium cation itself is not the predominant process, understanding the photochemical reactions that lead to its formation from precursors provides significant insight into its excited-state dynamics and the potential for ion release under specific conditions. Studies on related dihydroacridine derivatives, which form the 10-methyl-9-phenylacridinium cation upon photoexcitation, offer a detailed view of the cleavage mechanisms and ion release involved.

Research on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), a precursor to the 10-methyl-9-phenylacridinium cation, has demonstrated solvent-dependent photochemical behavior. bgsu.edu Upon UV-Vis irradiation, this compound can undergo heterolytic cleavage of the C-O bond, releasing a hydroxide (B78521) ion (OH⁻) and forming the 10-methyl-9-phenylacridinium cation. This process is particularly efficient in protic solvents. bgsu.edu

In contrast, in aprotic solvents, intersystem crossing to the triplet excited state becomes the more dominant pathway. bgsu.edu The efficiency of heterolytic cleavage versus intersystem crossing is a key factor in the photochemical generation of the acridinium ion and the concurrent release of an anion.

Another relevant photochemical process is the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH). usc.edu Photoexcitation of this molecule leads to the formation of the 10-methyl-9-phenylacridinium cation and the release of a hydride ion. This reaction proceeds from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. usc.edu The formation of the acridinium cation in this process is accompanied by the reduction of the solvent. usc.edu

The following data tables summarize key findings from the photochemical studies of precursors that generate the 10-methyl-9-phenylacridinium cation, providing insights into the dynamics of bond cleavage and ion formation.

Table 1: Solvent Effects on the Photochemical Pathways of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH)

| Solvent | Predominant Photochemical Process | Lifetime of C-O Bond Cleavage (τ) | Outcome |

| Protic (e.g., Methanol) | Fast Heterolytic Cleavage | 108 ps | Generation of 10-methyl-9-phenylacridinium (Acr⁺) and Hydroxide (OH⁻) ions |

| Aprotic (e.g., Acetonitrile) | Intersystem Crossing (ISC) | - | Formation of the triplet excited state |

Table 2: Thermodynamic Parameters for Excited-State Cleavage of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH)

| Cleavage Pathway | Excited State | Driving Force (ΔG*) | Feasibility |

| Heterolytic C-O Bond Cleavage | Singlet (S₁) | -1.048 eV | Favorable |

| Heterolytic C-O Bond Cleavage | Triplet (T₁) | -0.263 eV | Favorable |

| Homolytic C-O Bond Cleavage | Singlet (S₁) | -1.513 eV | Favorable |

| Homolytic C-O Bond Cleavage | Triplet (T₁) | -0.728 eV | Favorable |

Data sourced from mechanistic studies on the formation of the 10-methyl-9-phenylacridinium cation. bgsu.edu

These findings indicate that both heterolytic and homolytic cleavage pathways are thermodynamically possible in the excited state of AcrOH. bgsu.edu However, the solvent environment plays a crucial role in determining which pathway is kinetically favored. The rapid and efficient generation of the 10-methyl-9-phenylacridinium cation via heterolysis in protic solvents highlights a key photochemical process involving ion release. bgsu.edu The long recombination lifetime of the resulting ions in these studies further underscores the stability of the photogenerated 10-methyl-9-phenylacridinium cation. bgsu.edu

Redox Chemistry and Electron Transfer Mechanisms of 10 Methyl 9 Phenylacridinium Perchlorate

Fundamental Electron Transfer Processes of Acridinium (B8443388) Ions

Acridinium ions, including the 10-methyl-9-phenylacridinium cation, are characterized by their potent oxidizing ability, especially in their photoexcited state. nih.govnih.gov The core reactivity of these species stems from their capacity to accept an electron, leading to the formation of a persistent acridinyl radical. nih.gov Upon absorption of light, the acridinium salt is promoted to an excited state (*Acr+), which is a much stronger oxidant than its ground state. nih.govrsc.org This excited state can then participate in a single-electron transfer (SET) with a suitable electron donor, generating the acridinyl radical (Acr•) and the radical cation of the donor. nih.gov

The general mechanism can be summarized as follows:

Photoexcitation: Acr⁺ + hν → *Acr⁺

Single-Electron Transfer (SET): *Acr⁺ + Donor → Acr• + Donor⁺•

This acridinyl radical is a key intermediate that can engage in subsequent chemical reactions. In many catalytic cycles, it is subsequently oxidized back to the acridinium cation to complete the cycle. nih.gov The redox potentials of acridinium photocatalysts are a critical factor in their reactivity, and modifications to the acridinium core structure can significantly influence these properties. nih.govresearchgate.net

Photoinduced Electron Transfer Mechanisms Involving 10-Methyl-9-phenylacridinium Perchlorate (B79767)

Photoinduced electron transfer (PET) is a central theme in the chemistry of 10-methyl-9-phenylacridinium perchlorate, enabling a wide array of synthetic applications. nih.gov The specific mechanisms of this PET can be categorized into distinct pathways, primarily single-electron transfer and proton-coupled electron transfer.

Single-Electron Transfer Pathways

The most common photoinduced process for acridinium ions is single-electron transfer (SET). nih.gov For 9-substituted 10-methylacridinium (B81027) ions, photoexcitation leads to the formation of an electron-transfer state. nih.govresearchgate.net In the case of 9-mesityl-10-methylacridinium (B1239669) ion, a long-lived triplet electron-transfer state is formed with a high quantum yield. nih.govresearchgate.netresearchgate.net This state possesses both strong oxidizing and reducing capabilities. researchgate.net While direct studies on the 9-phenyl derivative are less common in the retrieved literature, the general principles observed for 9-aryl substituted acridiniums are applicable.

The efficiency and dynamics of photoinduced electron transfer are influenced by the driving forces of both the forward and back electron transfer steps, which can be analyzed using Marcus theory. nih.govresearchgate.net The substitution at the 9-position of the acridine (B1665455) ring can systematically vary the steric and electronic properties, which in turn affects the DNA binding and electron transfer processes. nih.gov

Some electron-deficient acridinium salts have been reported to undergo a surprising two-electron reductive quenching of their excited state to form acridinide anions, a departure from the conventional one-electron SET reductive quenching. uni-regensburg.deuochb.czresearchgate.net

Proton-Coupled Electron Transfer (PCET)

Proton-coupled electron transfer (PCET) represents a mechanism where both an electron and a proton are transferred, often in a concerted step. researchgate.netnih.gov This pathway is crucial in many biological and chemical systems for energy transformation. researchgate.netrsc.org While the provided search results focus more on the general aspects of PCET and its application in other systems, the principles are relevant to the potential reactivity of acridinium ions. nih.govnih.govyoutube.com For instance, the triplet excited state of acridine orange has been shown to undergo a PCET reaction with a phenol (B47542) derivative. nih.gov In this process, a concerted proton-electron transfer (CPET) leads to the formation of an acridine radical and a phenoxyl radical. nih.gov

Calculations have suggested that excitation of acridine in water can induce a proton-coupled electron transfer, leading to the formation of an acridinyl radical. researchgate.net This highlights the potential for acridinium species to engage in PCET, particularly in the presence of suitable proton donors or acceptors.

Hydride Transfer Reactions Catalyzed by 10-Methyl-9-phenylacridinium Species

Hydride transfer reactions are another significant facet of acridinium ion chemistry, often proceeding through mechanisms that are mechanistically distinct from direct single-electron transfer. nih.govyale.edu These reactions are fundamental in a variety of organic transformations. researchgate.netnih.gov

Kinetic Isotope Effects in Hydride Transfer Processes

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of hydride transfer reactions. nih.govnih.govacs.org The substitution of hydrogen with deuterium (B1214612) in the hydride donor leads to a change in the reaction rate, and the magnitude of this change (the KIE) provides insight into the transition state of the reaction.

For hydride transfer from 10-methyl-9,10-dihydroacridine to a quinolinium ion, an intramolecular KIE of 5-6 was observed. nih.govrsc.org This value is consistent with a concerted hydride transfer mechanism and was used to reject a proposed two-step mechanism involving a kinetically significant intermediate. nih.govrsc.org The temperature dependence of KIEs can also provide information about the nature of the hydride transfer, including the role of quantum mechanical tunneling. nih.gov

The KIE for hydride transfer reactions can vary from inverse to normal depending on the driving force of the reaction. nsf.gov For reactions with a small driving force, an inverse KIE may be observed, while reactions with a large driving force typically exhibit a normal KIE. nsf.gov

Electrochemical Behavior and Redox Potentials in Non-Aqueous Media

The electrochemical characteristics of this compound in non-aqueous media are of significant interest for its application in photoredox catalysis and electron transfer studies. The solvent environment plays a crucial role in modulating the redox potentials and the stability of the electrochemically generated species.

In aprotic non-aqueous solvents, this compound (often denoted as Acr⁺-Ph ClO₄⁻) exhibits a well-defined and generally reversible electrochemical behavior. The core of its redox chemistry involves sequential one-electron transfer processes.

Reduction Pathway:

The primary reduction event is a reversible one-electron reduction of the 10-methyl-9-phenylacridinium cation (Acr⁺-Ph) to form the corresponding neutral radical, the 10-methyl-9-phenylacridanyl radical (Acr•-Ph). This process is characterized by a distinct cathodic peak in cyclic voltammetry.

Acr⁺-Ph + e⁻ ⇌ Acr•-Ph

This acridanyl radical is notably stable in aprotic media, which allows for its characterization by spectroscopic techniques. The stability of this radical intermediate is a key feature of the redox chemistry of this class of compounds.

Under sufficiently negative potentials, the acridanyl radical can undergo a further one-electron reduction to form the 10-methyl-9-phenylacridanyl anion (Acr⁻-Ph).

Acr•-Ph + e⁻ ⇌ Acr⁻-Ph

Oxidation Pathway:

In addition to reduction, the 10-methyl-9-phenylacridinium cation can also be oxidized at positive potentials, although this process is often less reversible compared to the initial reduction.

Influence of the Solvent:

The choice of a non-aqueous solvent significantly influences the observed redox potentials. Factors such as solvent polarity, viscosity, and coordinating ability can affect the solvation of the charged species (the cation and the radical cation/anion), thereby shifting the potentials.

Research Findings in Acetonitrile (B52724):

Detailed electrochemical studies have been conducted in acetonitrile (ACN), a commonly used polar aprotic solvent for electrochemical investigations. In acetonitrile, this compound displays a one-electron reduction peak at approximately -0.9 V versus a standard reference electrode. Additionally, an oxidation peak can be observed at around +1.9 V.

The following table summarizes the reported electrochemical data for this compound in acetonitrile. It is important to note that direct comparisons of redox potentials between different studies can be influenced by variations in experimental conditions, such as the reference electrode, supporting electrolyte, and scan rate.

| Solvent | Reduction Potential (E_red) vs. ref. | Oxidation Potential (E_ox) vs. ref. | Reference Electrode |

| Acetonitrile | ~ -0.9 V | ~ +1.9 V | Not Specified |

The electrochemical behavior of this compound in non-aqueous media, characterized by its reversible one-electron reduction to a stable radical, underpins its utility in various applications, particularly in the field of photoredox catalysis where it can act as a potent electron acceptor.

Catalytic Applications of 10 Methyl 9 Phenylacridinium Perchlorate in Organic Transformations

Photocatalysis in Organic Synthesis Utilizing 10-Methyl-9-phenylacridinium Perchlorate (B79767)

10-Methyl-9-phenylacridinium perchlorate has emerged as a potent organocatalyst, particularly in the realm of photoredox catalysis. Its utility in organic synthesis is predicated on its ability to absorb visible light and engage in single-electron transfer (SET) processes, thereby initiating a variety of chemical transformations under mild conditions.

Photo-redox Catalysis General Principles

Photo-redox catalysis is a branch of chemistry where a photocatalyst, upon absorption of light, is promoted to an electronically excited state, altering its redox properties and enabling it to act as either a potent oxidant or reductant. Acridinium (B8443388) salts, including this compound, are excellent examples of organic photoredox catalysts.

The general mechanism commences with the absorption of a photon by the acridinium salt (Catalyst), promoting it to a singlet excited state (Catalyst*). This excited state is a stronger oxidizing agent than the ground state. It can then accept an electron from a suitable donor molecule (Substrate) in a process known as reductive quenching. This generates a radical cation of the substrate and the reduced form of the catalyst, an acridinyl radical.

Alternatively, the excited catalyst can donate an electron to a suitable acceptor molecule in an oxidative quenching cycle, although the former is more common for acridinium salts due to their high excited-state reduction potentials. The generated radical ion from the substrate can then undergo a variety of chemical transformations, such as bond cleavage, cyclization, or addition reactions, to form the desired product. The catalyst is regenerated in a subsequent redox event, completing the catalytic cycle.

The efficiency of these processes is dictated by the photophysical properties of the acridinium salt, including its absorption spectrum, excited-state lifetime, and redox potentials.

Oxidation Reactions Mediated by Acridinium Photocatalysts

This compound has demonstrated its efficacy as a photocatalyst in oxidation reactions. A notable example is the solvent-free selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. In this transformation, the 10-methyl-9-phenylacridinium ion, upon visible light irradiation, facilitates the oxidation of benzyl alcohol using molecular oxygen as the terminal oxidant. The reaction proceeds via an efficient photoinduced electron transfer from the benzyl alcohol to the singlet excited state of the acridinium ion. This process highlights the ability of the catalyst to promote selective oxidation under environmentally benign conditions.

| Substrate | Product | Catalyst Loading (mol%) | Light Source | Reaction Time (h) | Yield (%) |

| Benzyl Alcohol | Benzaldehyde | Not specified | Visible Light | Not specified | High |

Reduction Reactions and Proton Reduction Catalysis

The reduced form of the acridinium catalyst, the 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), is a key intermediate in reduction reactions and has been studied for its potential in proton reduction. The excited state of PhAcrH can undergo a hydride release, which has been investigated using spectroscopic techniques. Upon excitation, PhAcrH can be oxidized to the corresponding 10-methyl-9-phenylacridinium ion (PhAcr+), while reducing the solvent system.

This process can occur through a stepwise electron/hydrogen-atom transfer mechanism from the triplet excited state. In an acetonitrile (B52724)/water mixture, this has been shown to result in the formation of the acridinium ion and hydrogen gas. This reactivity demonstrates the potential of the this compound system to participate in catalytic cycles involving proton reduction to generate hydrogen fuel, powered by light.

Hydride Transfer Catalysis with this compound Derivatives

The 10-methyl-9-phenylacridinium ion is the oxidized counterpart of 10-methyl-9-phenylacridan, a hydride donor. The kinetics of the oxidation of 10-methyl-9-phenylacridan to the 10-methyl-9-phenylacridinium ion by various oxidants have been studied. These studies suggest that the reaction can proceed through a one-step hydride transfer mechanism. This inherent capability for hydride transfer is crucial in many catalytic cycles where the acridinium salt acts as a hydride acceptor. In such reactions, the acridinium ion is reduced to the corresponding acridan by a substrate, which is concurrently oxidized. The photocatalytic regeneration of the acridinium ion can then complete the catalytic cycle.

Application in Specific Synthetic Methodologies (e.g., Michael Addition Triggering)

While the closely related 9-mesityl-10-methylacridinium (B1239669) perchlorate has been documented in triggering Michael additions through a single-electron transfer mechanism, specific and detailed research findings on the application of this compound for this purpose are not extensively available in the current scientific literature. The general principle would involve the photocatalyst initiating a radical reaction, which then leads to a conjugate addition to a Michael acceptor.

Comparative Studies with Other Acridinium-Based Photocatalysts

The photocatalytic properties of acridinium salts are significantly influenced by the substituents on the acridine (B1665455) core. The most direct comparison for this compound is with 9-mesityl-10-methylacridinium perchlorate. The mesityl group (2,4,6-trimethylphenyl) provides steric hindrance around the acridine core, which is known to significantly impact the photophysical properties and stability of the catalyst.

While detailed quantitative comparative data for this compound is limited, some general comparisons can be drawn based on the known effects of the 9-phenyl versus 9-mesityl substituent. The steric bulk of the mesityl group in 9-mesityl-10-methylacridinium perchlorate is believed to contribute to a longer lifetime of its excited state and enhanced stability against nucleophilic attack compared to the less sterically hindered 9-phenyl derivative. This often translates to higher photocatalytic efficiency in many reactions for the mesityl-substituted catalyst.

| Photocatalyst | Key Structural Feature | Reported Advantages |

| This compound | Phenyl group at the 9-position | Effective photocatalyst for specific oxidations. |

| 9-Mesityl-10-methylacridinium Perchlorate | Mesityl group at the 9-position | Enhanced stability and often higher catalytic efficiency due to steric hindrance. |

Mechanistic Investigations of 10 Methyl 9 Phenylacridinium Perchlorate Catalysis

Time-Resolved Spectroscopic Probes of Reaction Intermediates

Time-resolved spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy, have been instrumental in elucidating the short-lived intermediates involved in the photochemical processes of the 10-methyl-9-phenylacridinium system. Studies on its precursor, 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), have provided a detailed picture of the initial steps that lead to the formation of the catalytically active 10-methyl-9-phenylacridinium cation (PhAcr+).

Upon photoexcitation of PhAcrH, a series of transient species are observed. Femtosecond transient absorption spectroscopy reveals the formation of the singlet excited state (S₁) of PhAcrH, which is characterized by specific absorption bands. usc.edu This initial excited state can undergo several decay pathways, including intersystem crossing to the triplet excited state (T₁) or, under certain conditions, the formation of an excimer at higher concentrations. usc.edu

The triplet excited state of PhAcrH is a key intermediate in the formation of the acridinium (B8443388) cation. usc.eduacs.org Nanosecond transient absorption spectroscopy has been employed to monitor the decay of this triplet state and the concurrent rise of the PhAcr+ cation. usc.edu The spectral features of the PhAcr+ cation, including its characteristic absorption maxima, have been identified and distinguished from other transient species like the PhAcr• radical. usc.edu

| Intermediate Species | Spectroscopic Technique | Key Spectral Features (λmax) | Observed Lifetime (τ) |

|---|---|---|---|

| 1PhAcrH* (Singlet Excited State) | Femtosecond Transient Absorption | ~450 nm, ~600 nm | Picoseconds to nanoseconds |

| 3PhAcrH* (Triplet Excited State) | Nanosecond Transient Absorption | ~550 nm | ~1.6 ns |

| PhAcr+ (Acridinium Cation) | UV-vis Absorption | Multiple bands, prominent peaks ~350-450 nm | Stable |

| PhAcr• (Acridinyl Radical) | UV-vis Absorption | Distinct absorption from PhAcr+ | Transient |

Computational and Theoretical Modeling of Reaction Pathways

Computational chemistry provides a powerful lens to complement experimental findings, offering molecular-level insights into the reaction pathways and energetics of the 10-methyl-9-phenylacridinium catalytic system.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been pivotal in understanding the electronic structure and excited-state properties of the species involved. TD-DFT calculations have been successfully used to predict the absorption spectra of the transient intermediates, such as the triplet excited state of PhAcrH, showing good agreement with experimental transient absorption data. usc.edu

DFT calculations have also been employed to investigate the thermodynamics of the hydride release from PhAcrH to form PhAcr+. acs.org These calculations help in determining the feasibility of different reaction pathways, such as concerted hydride transfer versus stepwise electron-hydrogen atom transfer. The computational results support a stepwise mechanism occurring from the triplet excited state. usc.eduacs.org

Molecular Dynamics Simulations of Reactivity

While specific molecular dynamics (MD) simulations on the catalytic reactions of 10-Methyl-9-phenylacridinium Perchlorate (B79767) are not extensively reported in the literature, this technique holds significant promise for future investigations. MD simulations could provide a dynamic picture of the catalyst-substrate interactions, the role of solvent molecules in the catalytic cycle, and the conformational changes that may occur during the reaction. Such simulations would be invaluable in understanding the finer details of the reaction mechanism that are often inaccessible through static computational models or experimental techniques alone.

Identification and Characterization of Transient Species

The catalytic cycle of 10-Methyl-9-phenylacridinium Perchlorate is predicated on the generation and reaction of transient species. As established through spectroscopic and computational studies on its precursor, the key transient species include:

Singlet and Triplet Excited States (¹PhAcrH* and ³PhAcrH*) : These are the initial products of photoexcitation of the reduced form. The triplet state is the direct precursor to the catalytically active species in the photo-oxidation pathway. usc.edu

10-Methyl-9-phenylacridinium Cation (PhAcr⁺) : This is the catalytically active species, an organic cation that can act as a potent oxidant in photocatalytic reactions. Its formation from PhAcrH has been extensively characterized. usc.edu

10-Methyl-9-phenylacridinyl Radical (PhAcr•) : This radical species can be formed through one-electron reduction of the PhAcr+ cation. Its presence and reactivity are crucial in many photocatalytic cycles. usc.edu

The characterization of these species is primarily achieved by comparing their experimentally observed spectroscopic signatures (UV-vis absorption) with those predicted by theoretical calculations and with the spectra of independently generated and stable analogues. usc.edubgsu.edu

Thermodynamic and Kinetic Analysis of Catalytic Cycles

A quantitative understanding of the thermodynamics and kinetics of the catalytic cycle is essential for rational catalyst design and reaction optimization. The study of the photo-induced hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine provides crucial data points for the formation of the active catalyst.

| Process | Parameter | Value | Method of Determination |

|---|---|---|---|

| Intersystem Crossing (S₁ → T₁) of PhAcrH | Rate Constant (kISC) | ~6.3 x 108 s-1 | Time-Resolved Spectroscopy |

| Excited-State Hydride Release from PhAcrH | Mechanism | Stepwise e-/H• Transfer | Spectroscopy & DFT |

| Formation of PhAcr+ from PhAcrH | Quantum Yield | Up to 52% (in ACN/H₂O) | Steady-State Photolysis |

Structural Characterization and Structure Activity Relationships of 10 Methyl 9 Phenylacridinium Perchlorate

Single-Crystal X-ray Diffraction Analysis of 10-Methyl-9-phenylacridinium Perchlorate (B79767)

Single-crystal X-ray diffraction is the most definitive method for determining the precise atomic arrangement within a crystalline solid. Analysis of 10-Methyl-9-phenylacridinium Perchlorate crystals has provided key insights into its molecular and supramolecular structure. The crystallographic data reveals a monoclinic crystal system with the space group P 1 21/c 1. nih.gov

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 12.3890 Å |

| b | 7.9580 Å |

| c | 17.5160 Å |

| α | 90.00° |

| β | 101.2220° |

| γ | 90.00° |

| Z | 4 |

Table 1: Crystallographic data for this compound. nih.gov

Molecular Geometry and Conformation

The molecular structure of the 10-methyl-9-phenylacridinium cation consists of a central, planar acridinium (B8443388) core to which a phenyl group is attached at the 9-position and a methyl group at the 10-position (the nitrogen atom). The phenyl group is not coplanar with the acridinium ring system. Instead, it is rotated at a significant angle. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the acridinium core. This dihedral angle is a critical structural parameter that influences the electronic communication between the two aromatic systems.

Planarity of Acridinium and Phenyl Moieties

The acridinium core itself is an extended aromatic system and exhibits a high degree of planarity. This planarity is crucial for its ability to absorb and emit light effectively. The phenyl substituent also maintains its inherent planarity. The key structural feature is the angle between the planes of these two moieties. In the closely related compound, 9-phenylacridinium hydrochloride, the angle between the normal to the least-squares plane of the acridinium ring and that of the phenyl ring is 65 degrees. ewha.ac.kr This significant twist minimizes steric repulsion and is a defining characteristic of 9-phenylacridinium derivatives.

Intermolecular Interactions and Crystal Packing

In the solid state, the 10-methyl-9-phenylacridinium cations and perchlorate anions are arranged in a regular three-dimensional lattice. The crystal packing is governed by a combination of electrostatic interactions between the positively charged acridinium cations and the negatively charged perchlorate anions, as well as weaker van der Waals forces and potential C-H···π interactions. The perchlorate anions are positioned to maximize electrostatic attraction with the delocalized positive charge of the acridinium cation. The packing arrangement will influence the bulk properties of the material, including its solubility and stability.

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of the 10-methyl-9-phenylacridinium system can be tuned by introducing substituents on both the phenyl and acridinium rings.

Electronic Effects: Electron-donating groups on the 9-phenyl ring can increase the electron density of the system, which can affect its redox potentials and photophysical properties. Conversely, electron-withdrawing groups will lower the energy levels of the molecular orbitals. These modifications can shift the absorption and emission wavelengths and alter the driving force for electron transfer reactions.

Steric Effects: The size of the substituent at the 9-position has a profound impact on the dihedral angle between the phenyl and acridinium rings. For instance, replacing the phenyl group with a bulkier mesityl group (2,4,6-trimethylphenyl) increases this angle, further electronically decoupling the two moieties. This steric hindrance is a key strategy in designing long-lived photo-excited states by slowing down relaxation processes. researchgate.netnih.gov

Correlation of Structural Features with Photophysical Behavior

The photophysical properties of this compound are directly linked to its molecular structure. cymitquimica.com

Absorption and Emission: The planar and aromatic acridinium core is the primary chromophore, responsible for the compound's strong absorption of UV-visible light. The energy of the absorbed and emitted light is influenced by the extent of electronic conjugation. The twisted geometry between the phenyl and acridinium rings partially disrupts this conjugation, which is reflected in the absorption and fluorescence spectra.

Excited State Lifetime: Upon photoexcitation, an electron is promoted to a higher energy molecular orbital. The lifetime of this excited state is critical for its utility in photocatalysis. The rigid and planar structure of the acridinium core helps to minimize non-radiative decay pathways, contributing to a longer excited-state lifetime. Furthermore, the steric hindrance provided by the 9-phenyl group can protect the excited state from deactivation by external molecules. In the case of the analogous 9-mesityl-10-methylacridinium (B1239669) ion, this steric bulk is credited with enabling an exceptionally long-lived electron-transfer state. nih.govresearchgate.net

Impact of Molecular Structure on Redox Potentials and Catalytic Efficiency

This compound is a potent photoredox catalyst, capable of mediating a variety of chemical transformations upon irradiation with visible light. cymitquimica.com Its catalytic efficiency is a direct consequence of its molecular structure.

Redox Potentials: The reduction potential of the acridinium cation in its excited state is a key determinant of its oxidizing power. This potential is influenced by the electronic properties of the substituents. The inherent electron-deficient nature of the acridinium ring makes it a good electron acceptor.

Interactions of 10 Methyl 9 Phenylacridinium Perchlorate with Inorganic and Polymeric Materials

Adsorption Behavior on Clay Minerals and Layered Silicates

The adsorption of 10-Methyl-9-phenylacridinium Perchlorate (B79767) onto the surfaces of clay minerals, such as saponite (B12675438), has been a subject of detailed study. Saponite, a synthetic layered silicate (B1173343), provides a well-defined, negatively charged surface that is ideal for investigating the fundamental aspects of adsorption.

The adsorption of acridinium (B8443388) derivatives, including 10-Methyl-9-phenylacridinium Perchlorate, onto saponite clay is a thermodynamically favorable process. polymer-books.com Studies utilizing Langmuir adsorption isotherms have allowed for the calculation of key thermodynamic parameters. The process is characterized by negative Gibbs free energy (ΔG) values, indicating spontaneity. polymer-books.com

| Compound | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (kJ mol⁻¹ K⁻¹) |

|---|---|---|---|

| 10-Methyl-9-phenylacridinium ion | -33.8 to -40.0 | -7.82 to -26.0 | 0.047 to 0.088 |

Note: The ranges provided are for a series of acridinium derivatives, including 10-Methyl-9-phenylacridinium ion. polymer-books.com

The surface charge density of the clay mineral plays a crucial role in the adsorption process and the subsequent photophysical behavior of the adsorbed 10-Methyl-9-phenylacridinium cation. cymitquimica.com By using synthetic saponites with varying anionic charge densities, it has been demonstrated that the distance between negative charge sites on the clay surface directly influences the arrangement and properties of the adsorbed molecules. cymitquimica.com

An increase in the inter-negative charge distance on the saponite surface leads to a more isolated arrangement of the 10-Methyl-9-phenylacridinium cations. cymitquimica.com This isolation minimizes intermolecular interactions, such as quenching, which in turn affects the photophysical properties of the dye. cymitquimica.com

Modulation of Photophysical Properties by Surface Interactions

The interaction between this compound and the surfaces of clay minerals leads to significant changes in its photophysical properties. Adsorption onto saponite can induce a phenomenon known as surface-fixation induced emission, where the fluorescence of the dye is enhanced. cymitquimica.com

Specifically, as the inter-negative charge distance on the saponite increases, the fluorescence quantum yield (Φf) of the 10-Methyl-9-phenylacridinium cation increases. cymitquimica.com This is accompanied by an increase in the radiative deactivation rate constant (kf) and a decrease in the nonradiative deactivation rate constant. cymitquimica.com These changes indicate that the clay surface provides a rigid environment that restricts vibrational and rotational motions of the adsorbed molecule, thereby reducing non-radiative decay pathways and enhancing fluorescence. cymitquimica.com The adsorption also causes a red shift in the UV-vis absorption spectra of the compound. cymitquimica.com

| Saponite Inter-negative Charge Distance (nm) | Fluorescence Quantum Yield (Φf) Enhancement Factor | Radiative Deactivation Rate Constant (kf) Increase Factor |

|---|---|---|

| 1.04 to 1.54 | 1.25 | 2.3 |

Development of Hybrid Materials for Photocatalytic Applications

Acridinium derivatives, such as 10-Methyl-9-phenylacridinium, are recognized for their potent photo-redox catalytic abilities. polymer-books.com The development of hybrid materials that immobilize these catalysts onto solid supports, such as inorganic minerals or polymers, is an area of active research. Such immobilization can improve catalyst stability, facilitate separation from the reaction mixture, and enable recyclability.

The adsorption of this compound onto materials like clay minerals is a step towards creating these solid-supported photocatalysts. polymer-books.com By anchoring the catalytically active species to a solid surface, it is possible to develop robust and efficient systems for various organic transformations driven by visible light.

Host-Guest Chemistry and Complex Formation

The concept of host-guest chemistry involves the formation of a complex between a larger 'host' molecule or material and a smaller 'guest' molecule. In the context of this compound, the acridinium cation can act as a guest that is encapsulated within a suitable host.

The interaction with saponite clay can be viewed as a form of host-guest chemistry, where the layered silicate acts as a host for the acridinium guest. The complex formation with saponite has been shown to enhance the fluorescence quantum yield of the guest molecule significantly compared to its state in an aqueous solution. nih.gov While much of the research on acridinium derivatives focuses on hosts like cyclodextrins, the principles extend to inorganic and polymeric hosts. The encapsulation within the defined cavities or on the surfaces of these hosts can alter the reactivity and photophysical properties of the 10-Methyl-9-phenylacridinium cation, offering pathways to new functional materials.

Advanced Research Directions and Potential Innovations

Development of Novel 10-Methyl-9-phenylacridinium Perchlorate (B79767) Architectures

The 10-methyl-9-phenylacridinium cation is a foundational structure in the development of next-generation organic photocatalysts. Its core framework allows for systematic modifications to fine-tune its photophysical and electrochemical properties, such as excited-state lifetimes and redox potentials. acs.org Research in this area focuses on strategic functionalization at three primary locations: the C9-phenyl group, the acridinium (B8443388) core, and the N-methyl group.

C9-Aryl Substitutions: A significant research avenue involves the synthesis of a wide array of C9-arylated acridinium-based catalysts. acs.org By introducing various substituents onto the phenyl ring at the 9-position, researchers can precisely calibrate the catalyst's electronic properties. For instance, a one-step, photoinduced arylation of N-substituted acridinium salts has been developed, which tolerates a high degree of functional groups like halogens, nitriles, ketones, and esters. acs.org This modularity allows for the creation of a library of catalysts with tailored redox potentials, optimized for specific chemical transformations.

Acridinium Core Functionalization: Another key strategy is the late-stage functionalization of the acridinium core itself. Methods have been developed for the site-selective C-H alkylation at the 3,6-positions of the acridine (B1665455) structure. chinesechemsoc.org This approach allows for the introduction of sterically diverse and chemically sensitive functional groups, which can enhance the catalyst's stability and influence its photocatalytic activity. For example, adding bulky tert-butyl groups can improve the catalyst's robustness. chinesechemsoc.orgnih.gov

N-Substituent Modification: The substituent on the acridinium nitrogen (the 10-position) also plays a crucial role. While the subject of this article is the N-methyl variant, extensive research has been conducted on N-aryl derivatives, which have shown improved stability against catalyst bleaching through dealkylation. nih.gov Comparing the properties of N-methyl and N-phenyl analogues provides valuable insights into structure-activity relationships.

These synthetic strategies enable the creation of a diverse family of photocatalysts derived from the basic 10-Methyl-9-phenylacridinium architecture, each with unique properties poised to address specific challenges in organic synthesis.

Exploration of New Catalytic Transformations

The potent oxidizing power of the excited state of acridinium salts makes them ideal candidates for mediating a wide range of challenging organic reactions. researchgate.net While the highly efficient 9-mesityl derivative often serves as the benchmark, research into the capabilities of 9-phenylacridinium catalysts continues to uncover novel transformations.

One notable application is in the cleavage of strong chemical bonds, a critical step in biomass conversion and complex molecule degradation. acs.orgrsc.org For example, functionalized N-methyl acridinium catalysts have been evaluated for the photoredox-catalyzed fragmentation of 1,2-diol derivatives, which serve as models for lignin. acs.org In these studies, a 2-bromophenyl substituted N-methyl acridinium catalyst demonstrated superior performance for the selective cleavage of Cβ–O–Ar bonds in diol monoarylethers, outperforming even the well-established Fukuzumi's catalyst (9-mesityl-10-methylacridinium). acs.org

The general mechanism for such transformations involves the photoexcited acridinium salt (*[Acr]⁺**) acting as a powerful single-electron oxidant to activate a substrate, initiating a cascade of radical reactions to yield the desired product. The versatility of the acridinium platform allows for its application in various other transformations, including C-C bond formation and C-H activation. researchgate.net

Integration into Multi-Component Photocatalytic Systems

To broaden the scope of accessible reactions, 10-Methyl-9-phenylacridinium Perchlorate and its derivatives can be integrated into multi-component or dual catalytic systems. This approach combines the unique reactivity of the photocatalyst with other catalytic cycles, such as those involving transition metals or other organocatalysts, to achieve transformations not possible with a single catalyst.

A prominent example of this strategy is metallaphotocatalysis , where the excited acridinium catalyst engages in a single-electron transfer (SET) with a transition-metal complex. This alters the oxidation state of the metal center, enabling it to participate in distinct catalytic cycles like cross-coupling reactions under significantly milder conditions than traditional methods.

Another strategy involves combining the acridinium photocatalyst with a hydrogen atom transfer (HAT) catalyst. In this synergistic approach, the photoexcited acridinium ion can generate a radical intermediate, which then enters a separate HAT catalytic cycle to complete a desired transformation, such as the anti-Markovnikov hydrofunctionalization of alkenes. researchgate.net While many examples of this chemistry use the mesityl derivative, the underlying principles are directly applicable to the 9-phenylacridinium system. The integration of these catalysts into such multi-component systems represents a powerful strategy for expanding the synthetic utility of photoredox catalysis.

Theoretical Predictions and Experimental Validation of Reactivity Trends

The efficiency and reactivity of acridinium photocatalysts are governed by their underlying photophysical properties, which can be predicted through computational studies and validated experimentally. A key area of investigation is the influence of the C9-substituent (e.g., phenyl vs. mesityl) on the nature of the excited state.

Upon photoexcitation, the 9-mesityl-10-methylacridinium (B1239669) cation (Acr⁺–Mes) is known to form a long-lived electron-transfer or charge-transfer (CT) state (Acr•–Mes•⁺). researchgate.netresearchgate.net This CT state is crucial for its high photocatalytic efficiency. researchgate.net In contrast, the nature of the excited state in the 9-phenyl derivative is different. Comparative spectroscopic studies, including triplet absorption spectra, have been performed to elucidate these differences. acs.org

Computational studies, such as those using CASPT2/CASSCF methods, have been employed to investigate the accessibility of singlet charge-transfer excited states in various acridinium derivatives. researchgate.net These theoretical models help explain observed differences in photocatalytic activity. For example, studies comparing C9-mesityl and C9-imide acridinium salts have shown that the enhanced activity of the imide derivatives is due to the diverse accessibility of their CT states. researchgate.net

These combined theoretical and experimental approaches provide a powerful framework for understanding reactivity trends. By correlating structural features with photophysical properties like excited-state energy, redox potential, and excited-state lifetime, researchers can rationally design new 10-methyl-9-phenylacridinium-based architectures with predictable and enhanced catalytic performance.

Table of Referenced Compounds

| Compound Name |

|---|

| This compound |

| 9-Mesityl-10-methylacridinium Perchlorate |

| 2-Bromophenyl substituted N-methyl acridinium |

Q & A

Basic Questions

Q. What are the standard methods for synthesizing and characterizing 10-methyl-9-phenylacridinium perchlorate?

- Methodological Answer : The compound is typically synthesized via alkylation of 9-phenylacridine with methyl iodide, followed by anion exchange with perchlorate. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), UV-Vis spectroscopy to assess electronic transitions, and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may be used to resolve crystal structures, while elemental analysis confirms purity .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Due to its oxidizing perchlorate moiety, it requires strict precautions:

- Storage : Keep in a cool, dry place away from combustibles and reducing agents. Use non-metallic containers to avoid catalytic decomposition.

- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of fine particles.

- Emergency Measures : In case of fire, use dry sand or CO₂ extinguishers (not water). For spills, neutralize with sodium bicarbonate before disposal .

Q. Which analytical techniques are optimal for detecting perchlorate in this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC/MS) is preferred, monitoring the fragment ion at m/z 83 (ClO₃⁻) to avoid sulfate interference. Isotopic ratio analysis (³⁵Cl:³⁷Cl ≈ 3:1) enhances selectivity. For quantification, use isotopically labeled internal standards (e.g., ¹⁸O-perchlorate) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound function as a photoredox catalyst in organic synthesis?

- Methodological Answer : Its excited state (E¹/₂ ~ +2.0 V vs. SCE) enables single-electron transfer (SET) reactions. For example, in visible-light-induced Beckmann rearrangements, the catalyst oxidizes oxime substrates via a radical mechanism. Key parameters:

- Solvent Choice : Hexafluoroisopropanol (HFIP) enhances hydrogen bonding, stabilizing intermediates.

- Substrate Scope : Electron-donating groups (e.g., -OCH₃) improve yields by stabilizing cationic intermediates .

Q. What governs its adsorption behavior on clay surfaces, and how can this be modeled?

- Methodological Answer : Adsorption studies on saponite nanosheets reveal cationic acridinium derivatives bind via electrostatic interactions. Techniques include:

- UV-Vis Spectroscopy : Monitor absorbance shifts to determine adsorption kinetics.

- Zeta Potential Measurements : Quantify surface charge changes.

- Computational Models : Density Functional Theory (DFT) predicts binding energies and orientation on clay layers .

Q. How can contradictions in photocatalytic efficiency across studies be resolved?

- Methodological Answer : Variability often stems from:

- Light Source Intensity : Calibrate irradiance (e.g., using actinometry) to ensure reproducibility.

- Oxygen Quenching : Degas solvents to prevent triplet-state quenching.

- Substrate/Catalyst Ratio : Optimize using design-of-experiments (DoE) to balance turnover frequency and side reactions .

Q. What is the environmental stability of this compound, and how does it degrade?

- Methodological Answer : The perchlorate anion is highly stable under ambient conditions but degrades via:

- Photolysis : UV irradiation cleaves the C-N bond, releasing acridine derivatives.

- Microbial Reduction : Anaerobic bacteria (e.g., Dechloromonas) reduce ClO₄⁻ to Cl⁻. Monitor degradation products using ion chromatography (IC) paired with LC-HRMS .

Q. How can isotopic analysis improve detection limits in complex matrices?

- Methodological Answer : Isotope dilution with ¹⁸O-labeled perchlorate corrects for ion suppression in LC/MS. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.